![molecular formula C23H22N2O3S B2445880 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 301308-72-5](/img/structure/B2445880.png)
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Derivatives
A novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives has been developed . This synthesis uses a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes .
Anti-Tubercular Compounds
Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity has been studied . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Anti-Bacterial Properties
Compounds containing benzothiazole moieties have been found to exhibit anti-bacterial properties .
Anti-Microbial Properties
Benzothiazole moieties are part of compounds showing anti-microbial properties .
Anthelmintic Properties
Compounds containing benzothiazole moieties have been found to exhibit anthelmintic properties .
Anti-Inflammatory Properties
Benzothiazole moieties are part of compounds showing anti-inflammatory properties .
Antitumor Properties
Compounds containing benzothiazole moieties have been found to exhibit antitumor properties .
Mechanism of Action
Target of Action
The primary target of this compound, also known as GNF-Pf-3388, is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have shown potent inhibitory effects against this bacterium .
Mode of Action
The compound interacts with its target by binding to the DprE1 enzyme , a crucial component in the cell wall biosynthesis of M. tuberculosis . This interaction inhibits the function of the enzyme, thereby disrupting the formation of the bacterial cell wall .
Biochemical Pathways
The affected pathway is the cell wall biosynthesis of M. tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the bacterium’s inability to maintain its cell wall structure . This disruption can lead to cell lysis and death of the bacterium .
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the bacterium to lose its structural integrity, leading to cell death .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-14-8-10-25(11-9-14)13-17-19(26)7-6-15-12-16(23(27)28-21(15)17)22-24-18-4-2-3-5-20(18)29-22/h2-7,12,14,26H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNOOGFBWXMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one |
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